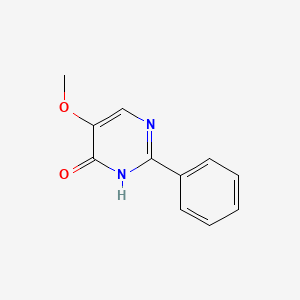

5-Methoxy-2-phenyl-4-pyrimidinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVNCFXEBFMNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285767 | |

| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-21-6 | |

| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85386-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Scaffolds in Advanced Chemical Research

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a fundamental building block in the realm of chemical and biological sciences. nih.gov Its scaffold, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a constituent of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and various natural and synthetic products. nih.govmdpi.comrsc.org The electron-rich nature of the pyrimidine ring and the ability to readily modify its structure at various positions make it a versatile scaffold for the development of new chemical entities. mdpi.com

The significance of pyrimidine scaffolds in advanced chemical research is underscored by their widespread presence in a vast array of biologically active compounds. nih.govjclmm.comresearchgate.net These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov Consequently, pyrimidine chemistry continues to be a major focus for medicinal chemists and drug discovery programs. benthamscience.com The ease of synthesis and the potential for diverse functionalization further enhance the appeal of pyrimidine scaffolds in the quest for novel therapeutic agents. mdpi.comresearchgate.net

Evolution of Research Interests in Substituted Pyrimidinols

Research interest in substituted pyrimidinols has evolved significantly, driven by the diverse biological activities exhibited by this class of compounds. Initially, much of the focus was on the fundamental synthesis and characterization of these molecules. However, with advancements in screening techniques and a deeper understanding of biological pathways, the research has shifted towards the design and synthesis of pyrimidinol derivatives with specific therapeutic applications.

A key area of development has been the exploration of various substitution patterns on the pyrimidine (B1678525) ring to modulate biological activity. The introduction of different functional groups at various positions can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. For instance, the synthesis of highly substituted 4-pyrimidinols has been a subject of interest, with methods like ultrasound-driven cyclocondensation reactions being developed for efficient production. rsc.orgresearchgate.net The subsequent derivatization of the hydroxyl group, such as through tosylation, opens up avenues for further molecular modifications, including cross-coupling reactions to introduce aryl substituents. researchgate.net This strategic functionalization is a testament to the evolving sophistication in the design of novel pyrimidinol-based compounds.

Positioning of 5 Methoxy 2 Phenyl 4 Pyrimidinol Within Current Synthetic Chemistry Trends

The compound 5-Methoxy-2-phenyl-4-pyrimidinol, with its specific substitution pattern, represents a confluence of several current trends in synthetic chemistry. ontosight.ai The presence of the methoxy (B1213986) group at the 5-position and the phenyl group at the 2-position on the pyrimidinol core makes it a molecule of interest for structure-activity relationship (SAR) studies. ontosight.ai The synthesis of such specifically substituted pyrimidines often involves multi-step reaction sequences, including condensation and substitution reactions. ontosight.ai

Current synthetic strategies are increasingly focused on the development of efficient and environmentally friendly methods. This includes the use of novel catalysts and reaction media to improve yields and reduce waste. rsc.org For instance, the synthesis of substituted pyrimidines has been reported using eco-friendly approaches like choline (B1196258) hydroxide (B78521) catalysis. rsc.org While specific synthesis details for this compound are not extensively documented in the provided results, the general trends suggest that its preparation would likely involve modern synthetic methodologies aimed at achieving high efficiency and selectivity. The potential of this compound and its derivatives as intermediates in the synthesis of more complex molecules for pharmaceutical or agrochemical applications places it firmly within the scope of contemporary synthetic chemistry research. ontosight.ai

Methodological Frameworks for Investigating Novel Heterocyclic Compounds

Strategic Retrosynthetic Analysis of the Pyrimidinol Core

A thorough retrosynthetic analysis is paramount for devising an efficient synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors.

Identification of Key Disconnections and Synthons

The most logical approach for the retrosynthesis of this compound involves disconnections of the C-N bonds within the pyrimidine (B1678525) ring, a common strategy for heterocyclic systems. This leads to the identification of two primary synthons: a benzamidine (B55565) equivalent and a methoxy-substituted three-carbon carbonyl-containing unit.

Primary Disconnection Strategy:

A standard and widely adopted disconnection for the pyrimidine ring breaks the N1-C2 and N3-C4 bonds, as well as the N1-C6 and C4-C5 bonds. This reveals the fundamental building blocks.

Synthon A: A benzamidine cation, which provides the C2 and N1/N3 atoms of the pyrimidine ring.

Synthon B: A methoxy-substituted β-ketoester or a related dicarbonyl anion equivalent, which contributes the C4, C5, and C6 atoms.

An alternative disconnection could involve the C2-N3 and C4-C5 bonds, suggesting a different set of synthons, but the former approach is generally more convergent and utilizes more readily available starting materials.

Assessment of Precursor Availability and Reactivity

The synthetic equivalents for the identified synthons are generally accessible.

Benzamidine Hydrochloride: The synthetic equivalent for Synthon A, is a commercially available and relatively inexpensive starting material. Its reactivity is well-established in cyclocondensation reactions.

Methoxy-substituted β-ketoester: The precursor for Synthon B, such as ethyl 2-methoxy-3-oxobutanoate or a similar derivative, is more specialized. While some methoxy-substituted β-dicarbonyl compounds are commercially available, they may require multi-step synthesis, for instance, via the Claisen condensation of an appropriate methoxy-containing ester and ketone. The reactivity of these precursors is centered around the electrophilic nature of the carbonyl carbons and the nucleophilicity of the enolate.

A plausible synthetic route for a key precursor, a substituted malonic ester, is outlined in the synthesis of related compounds like 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. This involves the reaction of a phenylacetate (B1230308) derivative with a carbonate source to form a substituted malonate, which can then be cyclized. google.com

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, the development of novel synthetic pathways focuses on the efficient construction of the pyrimidinol ring through cyclocondensation reactions.

Exploration of Cyclocondensation Reactions

The cornerstone of this synthetic approach is the cyclocondensation reaction between an amidine and a 1,3-dicarbonyl compound. This method is a versatile and widely employed strategy for the formation of pyrimidine rings.

The choice of the three-carbon component is critical for introducing the desired methoxy (B1213986) and hydroxyl functionalities at the C5 and C4 positions, respectively.

Table 1: Potential Precursors for the C4-C5-C6 Fragment

| Precursor Type | Specific Example | Rationale |

| β-Ketoester | Ethyl 2-methoxyacetoacetate | The methoxy group is already in the desired position. The ester and ketone functionalities provide the necessary electrophilic sites for cyclization. The synthesis of various β-keto esters is well-documented. organic-chemistry.orgorganic-chemistry.org |

| Substituted Malonic Ester | Diethyl 2-methoxymalonate | Can react with a formamide (B127407) equivalent to form the pyrimidine ring. The synthesis of substituted malonates is a common transformation in organic chemistry. |

| Alkynyl Ketones | α-Amino acid alkynyl ketones | The reaction with amidines offers a versatile route to pyrimidin-4-yl substituted compounds, as demonstrated in the synthesis of related amino acids. rsc.org |

The reaction of benzamidine with a methoxy-substituted β-ketoester is the most direct approach. The regioselectivity of the condensation is a key consideration, as the initial nucleophilic attack of the amidine can occur at either of the carbonyl groups.

The efficiency of the cyclocondensation reaction is highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, catalyst (acidic or basic), and temperature.

For the condensation of amidines with β-dicarbonyl compounds, basic conditions are often employed to deprotonate the amidine, increasing its nucleophilicity. Common bases include sodium ethoxide or sodium methoxide (B1231860) in their respective alcohol solvents. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating such cyclocondensation reactions, often leading to higher yields and shorter reaction times.

Table 2: Optimization Parameters for Cyclocondensation

| Parameter | Variation | Expected Outcome |

| Catalyst | Sodium Ethoxide, Sodium Methoxide, Potassium Carbonate | Basic catalysts facilitate the deprotonation of the amidine and the enolization of the β-dicarbonyl compound, promoting the reaction. |

| Solvent | Ethanol (B145695), Methanol (B129727), DMF, Toluene | The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. |

| Temperature | Room Temperature, 60 °C, Reflux | Higher temperatures generally increase the reaction rate but may also lead to side product formation. |

| Method | Conventional Heating, Microwave Irradiation | Microwave heating can significantly reduce reaction times and improve yields. |

In a related synthesis of 2-amino-4,6-dihydroxypyrimidine, guanidine (B92328) hydrochloride was reacted with dimethyl malonate in the presence of sodium methoxide in methanol under reflux conditions, affording the product in good yield. chemicalbook.com This provides a strong starting point for the optimization of the synthesis of this compound. Another approach involves the synthesis of a dichloropyrimidine intermediate, such as 2,4-dichloro-5-methoxy pyrimidine, which can be subsequently functionalized. google.com

Functional Group Interconversions Leading to the Methoxy Moiety

The introduction of a methoxy group at the C5 position of the pyrimidine ring is a critical transformation. A common and effective strategy is the O-methylation of a hydroxyl group precursor, such as 5-hydroxy-2-phenyl-4-pyrimidinol. This transformation is a type of functional group interconversion where a hydroxyl group is converted into a methoxy ether.

Various methylating agents can be employed for this purpose. eurekaselect.com The choice of reagent and reaction conditions is crucial to ensure selective O-methylation over potential N-methylation of the pyrimidine ring nitrogens. Common methylating agents include methyl iodide (MeI), dimethyl sulfate (B86663) (DMS), and diazomethane. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

For instance, the direct methylation of a related pyrimidone amide using methyl iodide has been shown to yield a mixture of N- and O-methylated products. scientificupdate.com To improve selectivity, alternative methods have been developed. One sophisticated approach involves a two-step, one-pot procedure using (chloromethyl)dimethylsilyl chloride and a fluoride (B91410) source, which has been shown to selectively produce N-methylated amides, but the principles can be adapted for O-alkylation by tuning the substrate and reaction conditions. scientificupdate.com In biosynthetic pathways, O-methylation is a specific enzymatic process, often utilizing S-adenosyl methionine (SAM) as the methyl donor, highlighting the precision achievable through biocatalysis. nih.govnih.gov For laboratory synthesis, a common method involves the deprotection of a benzyloxy-pyrimidine precursor via catalytic hydrogenation to yield the hydroxypyrimidine, which can then be methylated. chemicalbook.com

Phenyl Group Introduction Strategies

The installation of the phenyl group at the C2 position of the pyrimidine ring is a key bond-forming event. Modern synthetic chemistry offers powerful tools for this transformation, primarily through cross-coupling reactions and direct arylation techniques.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly prominent for synthesizing 2-arylpyrimidines. nih.govyoutube.com This reaction typically involves the coupling of a halogenated pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. youtube.comnih.govmdpi.com

The reactivity of the halogenated pyrimidine is a key factor, with the C-Cl bond at the C2 position being a common site for oxidative addition to the palladium(0) catalyst. mdpi.com The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high efficiency and yield. organic-chemistry.org Research has demonstrated that highly active and stable catalysts composed of palladium and dialkylbiphenylphosphino ligands can effectively couple a range of heteroaryl halides, including chloropyrimidines, with arylboronic acids. organic-chemistry.org These catalysts are robust and can tolerate various functional groups, which is a significant advantage in complex molecule synthesis. organic-chemistry.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate | nih.gov |

| Pd(dppf)Cl₂ | dppf | Aq. Na₂CO₃ | Dioxane | 80-100 | Good | claremont.edu |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

This table presents representative conditions for Suzuki-Miyaura cross-coupling to form C-C bonds on heterocyclic rings, adaptable for the synthesis of 2-phenylpyrimidine (B3000279) derivatives.

Direct Arylation Techniques

As an alternative to cross-coupling reactions that require pre-functionalized starting materials, direct C-H arylation has emerged as a more atom- and step-economical strategy. researchgate.net This method involves the direct coupling of a C-H bond on the pyrimidine ring with an arylating agent, such as an aryl halide or arylboronic acid, mediated by a transition metal catalyst, typically palladium. rsc.orgacs.org

For pyrimidine systems, C-H activation can be directed to specific positions. The pyrimidine ring itself can act as a directing group for the C-H functionalization of an attached aryl group. acs.org Conversely, achieving direct arylation at the C2 position of the pyrimidine ring itself is a subject of ongoing research. Reports on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown successful palladium-catalyzed C-H arylation. researchgate.net The reaction conditions often involve a palladium(II) acetate (B1210297) catalyst, a ligand such as tricyclohexylphosphine, and a base like potassium carbonate. researchgate.net The challenge lies in controlling the regioselectivity, as different C-H bonds on the pyrimidine ring can possess similar reactivities. nih.gov However, protocols have been developed for the highly regioselective C-H arylation of various azines, which can be adapted for pyrimidine substrates. rsc.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of the synthetic routes to this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, catalyst system, and catalyst loading.

Solvent Effects on Reaction Efficiency

The solvent plays a multifaceted role in cross-coupling and direct arylation reactions, influencing catalyst solubility, stability, and reactivity, as well as the solubility of reactants and bases. In Suzuki-Miyaura couplings, a wide range of solvents have been explored. digitellinc.com

Commonly, mixtures of an organic solvent and water are used, such as dioxane/water, THF/water, or ethanol/water, as the presence of water is often beneficial for the transmetalation step involving the boronic acid. mdpi.comresearchgate.net Studies have shown that polar aprotic solvents like DMF or acetonitrile (B52724) can influence the selectivity of the reaction, while other polar solvents like alcohols may provide the same selectivity as nonpolar solvents. nih.gov This indicates that the effect of the solvent is complex and not solely dependent on its dielectric constant. nih.gov The choice of an optimal solvent or solvent system is therefore highly substrate- and catalyst-dependent and must be determined empirically for a specific transformation.

| Solvent(s) | Base | Catalyst System | Reaction | Yield (%) | Reference |

| Dioxane | Na₂CO₃ | PdCl₂(PPh₃)₂ | Suzuki-Miyaura | Low | rsc.org |

| Toluene | K₂CO₃ | Pd(OAc)₂/PCy₃ | Direct Arylation | Moderate | researchgate.net |

| THF | KF | Pd₂(dba)₃/P(t-Bu)₃ | Suzuki-Miyaura | Moderate | nih.gov |

| MeOH/H₂O (3:2) | NaOH | Pd(II) complex | Suzuki-Miyaura | 96.3 | researchgate.net |

| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | Suzuki-Miyaura | Good | mdpi.com |

This table illustrates the impact of different solvents on the yield of palladium-catalyzed coupling reactions relevant to pyrimidine synthesis.

Catalyst Selection and Loading Studies

The palladium catalyst is the cornerstone of cross-coupling and direct arylation reactions. Its performance is dictated by the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the associated ligand. acs.org Ligands, typically phosphines, stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). organic-chemistry.org For challenging substrates like electron-deficient chloropyrimidines, bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or P(t-Bu)₃ are often required to promote efficient oxidative addition. nih.govorganic-chemistry.org

Catalyst loading, expressed in mole percent (mol%) relative to the limiting reagent, is a critical parameter for both economic and environmental reasons. While higher catalyst loadings can lead to faster reactions and higher yields, minimizing the amount of the expensive and often toxic palladium catalyst is a key goal. mdpi.com Optimization studies aim to find the lowest possible catalyst loading that still provides an acceptable yield in a reasonable timeframe. acs.org Research has shown that for some Suzuki-Miyaura reactions, catalyst loadings can be reduced to as low as 0.0025 mol% without significant loss of efficiency, especially in highly active systems. researchgate.net However, for less reactive substrates, loadings of 1-5 mol% are more common. mdpi.com

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Reaction Type | Outcome | Reference |

| Pd(OAc)₂ | SPhos | 2 | Suzuki-Miyaura | High Yield (99%) | organic-chemistry.org |

| Pd(PPh₃)₄ | PPh₃ | 0.5 | Suzuki-Miyaura (MW) | High Yield (98%) | mdpi.com |

| Pd(OAc)₂ | PCy₃ | 5 | Direct Arylation | Moderate Yield (46%) | researchgate.net |

| Pd(II)/metformin | Metformin | 0.0025 | Suzuki-Miyaura | Efficient | researchgate.net |

| Pd(OAc)₂ | - | 2.5 | Suzuki-Miyaura (Flow) | Optimized | acs.org |

This table summarizes findings on catalyst selection and loading optimization for relevant palladium-catalyzed reactions.

Temperature and Pressure Control

The synthesis of this compound, like many heterocyclic condensation reactions, is significantly influenced by temperature and pressure. Precise control over these parameters is crucial for optimizing reaction kinetics, maximizing yield, and minimizing the formation of impurities.

Typically, the formation of the pyrimidine ring involves a cyclocondensation reaction. A plausible route to this compound involves the reaction of a substituted amidine, such as benzamidine, with a derivative of methoxymalonic ester.

Temperature: The reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the cyclization, they can also lead to undesirable side reactions, such as decomposition of starting materials or the formation of polymeric byproducts. An optimal temperature profile is therefore essential. For instance, initial mixing of the reactants might be carried out at a lower temperature to control the initial exothermic reaction, followed by a gradual increase to the reflux temperature of the chosen solvent to drive the reaction to completion. The ideal temperature range is often determined empirically for a specific set of reactants and solvent system.

Pressure: While many pyrimidine syntheses are conducted at atmospheric pressure, the application of elevated pressure can be advantageous, particularly in solvent-free systems or when dealing with volatile reactants. High-pressure conditions can increase the concentration of reactants, thereby accelerating the reaction rate according to Le Chatelier's principle. This can lead to shorter reaction times and potentially lower reaction temperatures, which is beneficial for thermally sensitive functional groups. However, the use of high-pressure reactors adds to the complexity and cost of the synthesis.

| Parameter | Effect on Synthesis of this compound (Hypothetical) |

| Low Temperature | Slower reaction rate, potentially higher selectivity, reduced byproduct formation. |

| High Temperature | Faster reaction rate, potential for decomposition, increased risk of side reactions. |

| Atmospheric Pressure | Standard condition, suitable for many solvent-based syntheses. |

| High Pressure | Increased reaction rate, may allow for lower temperatures, beneficial for solvent-free reactions. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents and reagents, and improving energy efficiency.

Solvent-Free Synthetic Protocols

One of the most effective green chemistry strategies is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often simpler work-up procedures. For the synthesis of pyrimidine derivatives, mechanochemical methods such as ball milling have shown promise. chemicalbook.com In a hypothetical solvent-free synthesis of this compound, the solid reactants (e.g., benzamidine hydrochloride and a suitable methoxymalonate derivative) could be combined with a solid base in a ball mill. The mechanical energy from the grinding action would provide the activation energy for the reaction, leading to the formation of the product without the need for a solvent. Microwave-assisted synthesis under solvent-free conditions is another powerful technique that can dramatically reduce reaction times.

Utilization of Renewable Feedstocks

The shift from petrochemical-based starting materials to renewable feedstocks is a key tenet of green chemistry. While the direct synthesis of this compound from biomass is not yet established, the key precursors could potentially be derived from renewable sources. For example, benzaldehyde, a precursor to benzamidine, can be synthesized from lignin, a major component of lignocellulosic biomass. Similarly, malonic acid derivatives can be produced through the fermentation of sugars. The development of biocatalytic routes to these key building blocks from renewable feedstocks is an active area of research that could significantly improve the green credentials of pyrimidine synthesis.

| Precursor for this compound | Potential Renewable Source |

| Benzamidine | Derived from Benzaldehyde, which can be obtained from lignin. |

| Methoxymalonic Ester | Can be derived from malonic acid, which is accessible via fermentation of sugars. |

| Methanol (for methoxy group) | Can be produced as a biofuel from various biomass sources. |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. Cyclocondensation reactions, which are often used to synthesize pyrimidines, can have high atom economy as they typically involve the elimination of only small molecules like water or ammonia.

To maximize the reaction efficiency for the synthesis of this compound, several factors should be considered:

Choice of Reagents: Selecting reagents that are fully incorporated into the pyrimidine ring structure is crucial.

Catalysis: The use of a catalyst, rather than stoichiometric reagents, can improve atom economy by reducing the amount of waste generated.

The following table provides a hypothetical comparison of different synthetic routes to a pyrimidine derivative, highlighting key green chemistry metrics.

| Synthetic Route | Atom Economy (%) | E-Factor (Waste/Product) | Reaction Mass Efficiency (%) |

| Traditional (Solvent-based) | ~85% | 10-20 | ~70% |

| Solvent-Free (Mechanochemical) | >95% | <5 | >90% |

| Catalytic (Renewable Feedstocks) | >95% | <2 | >95% |

These values are representative examples for analogous pyrimidine syntheses and serve to illustrate the potential improvements offered by green chemistry approaches.

By focusing on these advanced and sustainable synthetic methodologies, the production of this compound can be made more efficient, cost-effective, and environmentally responsible, paving the way for its broader application in various scientific fields.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its susceptibility to substitution reactions. The presence of two nitrogen atoms in the ring lowers the electron density, making it generally resistant to electrophilic attack but prone to nucleophilic substitution.

The C-6 position of the pyrimidine ring is a key site for chemical modifications. The electronic environment of this position is influenced by the adjacent nitrogen atom and the methoxy group at C-5. While the pyrimidine ring is generally deactivated towards electrophiles, the C-6 position can undergo substitution under specific conditions, particularly if activating groups are present or if strong electrophiles are employed.

Conversely, the electron-deficient nature of the pyrimidine ring makes the C-6 position susceptible to nucleophilic attack, especially if a good leaving group is present at this position. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon atom, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity.

Phenyl Group (-C6H5) at C-2: The phenyl group is generally considered to be weakly electron-withdrawing through induction due to the higher electronegativity of its sp2 hybridized carbon atoms. wikipedia.org It can also participate in resonance with the pyrimidine ring, potentially influencing the electronic distribution. The steric bulk of the phenyl group can also play a role in directing incoming reagents to less hindered positions on the pyrimidine ring. The presence of substituents on the phenyl ring itself can further modify the electronic properties of the entire molecule. rsc.org

Reactions Involving the Hydroxyl Group (Tautomerism and Derivatization)

The hydroxyl group at the C-4 position is a versatile functional group that can participate in tautomerism and various derivatization reactions.

This compound can exist in equilibrium between its enol form (4-pyrimidinol) and its keto form (4(3H)-pyrimidinone). This phenomenon is known as keto-enol tautomerism. libretexts.orglibretexts.org The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.com

In many cases, the keto form of hydroxypyrimidines is the more stable tautomer. However, the enol form is crucial as it can exhibit different reactivity, particularly as a nucleophile. The interconversion between the keto and enol forms can be catalyzed by acids or bases. libretexts.org

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents can stabilize the more polar keto tautomer through hydrogen bonding. |

| Temperature | Changes in temperature can shift the equilibrium towards the more stable tautomer. |

| pH | Acidic or basic conditions can catalyze the interconversion between tautomers. frontiersin.org |

| Substituents | Electron-donating or -withdrawing groups on the ring can influence the relative stability of the tautomers. |

This table is a generalized representation and the specific equilibrium for this compound may vary.

The hydroxyl group of the enol tautomer can readily undergo O-alkylation and O-acylation reactions. These reactions are important for introducing new functional groups and modifying the biological activity of the molecule. nih.gov

O-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation at one of the ring nitrogens. nih.gov

O-Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and also neutralizes the acidic byproduct (e.g., HCl). The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Reactions of the Phenyl Substituent

The phenyl group attached at the C-2 position can undergo typical electrophilic aromatic substitution reactions. The pyrimidine ring, being electron-withdrawing, deactivates the attached phenyl ring towards electrophilic attack. This deactivating effect directs incoming electrophiles primarily to the meta positions of the phenyl ring.

Common electrophilic substitution reactions that the phenyl group can undergo include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions may be less efficient due to the deactivating effect of the pyrimidine ring.

The specific conditions required for these reactions would need to be optimized to overcome the deactivating influence of the pyrimidine substituent.

Electrophilic Aromatic Substitution on the Phenyl Ring (Deactivated/Activated)

The 2-phenyl substituent on the 5-methoxy-4-pyrimidinol ring is subject to electrophilic aromatic substitution. The pyrimidine ring, being electron-withdrawing, is expected to deactivate the phenyl ring towards electrophilic attack. This deactivation is a consequence of the nitrogen atoms in the pyrimidine ring pulling electron density away from the phenyl ring, making it less nucleophilic. wikipedia.orgpitt.edu

Electrophilic substitution, when it does occur, is directed to the ortho and para positions of the phenyl ring. The directing effect is a standard feature of substituted benzene (B151609) rings. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. pitt.edulibretexts.org

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Electrophile (E+) | Reagents | Predicted Major Product(s) |

| NO₂⁺ | HNO₃, H₂SO₄ | 5-Methoxy-2-(4-nitrophenyl)-4-pyrimidinol |

| Br⁺ | Br₂, FeBr₃ | 5-Methoxy-2-(4-bromophenyl)-4-pyrimidinol |

| SO₃ | H₂SO₄, SO₃ | 5-Methoxy-2-(4-sulfophenyl)-4-pyrimidinol |

| R⁺ (Alkylation) | R-Cl, AlCl₃ | Mixture of ortho and para alkylated products |

| RC(O)⁺ (Acylation) | RCOCl, AlCl₃ | 5-Methoxy-2-(4-acylphenyl)-4-pyrimidinol |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings ortho to a directing metalation group (DMG). harvard.eduuwindsor.caorganic-chemistry.org In the case of this compound, several functional groups could potentially act as DMGs, including the pyrimidine nitrogen atoms and the 4-hydroxyl group.

The nitrogen atoms of the pyrimidine ring can coordinate to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent C-6 position of the pyrimidine ring or the ortho position of the phenyl ring. harvard.eduresearchgate.net Similarly, the hydroxyl group at the 4-position can be deprotonated to form an alkoxide, which can then direct lithiation to the adjacent C-5 position or influence the ortho-lithiation of the phenyl ring. researchgate.net

The regioselectivity of the metalation would depend on the specific base used, the reaction conditions, and the relative directing ability of the different functional groups. For instance, the use of a bulky lithium amide base might favor deprotonation at the less sterically hindered position. researchgate.net Subsequent quenching of the resulting organolithium intermediate with an electrophile allows for the introduction of a wide range of substituents.

Table 2: Potential Directed Ortho-Metalation Reactions of this compound

| Directing Group | Base | Electrophile (E) | Potential Product |

| Pyrimidine Nitrogen | n-BuLi | (CH₃)₃SiCl | 5-Methoxy-2-phenyl-6-(trimethylsilyl)-4-pyrimidinol |

| 4-Hydroxyl | 2 eq. n-BuLi | CO₂ then H⁺ | This compound-5-carboxylic acid |

| Phenyl Ring (ortho) | s-BuLi/TMEDA | I₂ | 5-Methoxy-2-(2-iodophenyl)-4-pyrimidinol |

This table illustrates potential, synthetically plausible transformations based on established DoM strategies.

Oxidative and Reductive Transformations

Selective Oxidation Pathways

The oxidation of this compound can proceed at several sites. The 4-hydroxyl group can be oxidized to a ketone, and the pyrimidine ring itself can undergo oxidation. The methoxy group is generally stable to oxidation under mild conditions. The specific outcome depends on the oxidant used.

Mild oxidizing agents would likely selectively oxidize the 4-hydroxyl group to the corresponding pyrimidone. More forceful oxidation could lead to the degradation of the pyrimidine ring. umich.edu In some cases, atmospheric oxygen can be utilized for oxidative coupling reactions of similar heterocyclic systems. rsc.org

Controlled Reduction Methodologies

The reduction of this compound can target either the pyrimidine ring or the phenyl ring. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the pyrimidine ring, potentially leading to a dihydropyrimidine (B8664642) derivative. rsc.orgoalib.com The specific isomer formed would depend on the reaction conditions.

The reduction of the pyrimidine ring is often facilitated by the presence of electron-withdrawing groups, though the hydroxyl and methoxy groups present here are electron-donating. rsc.orgresearchgate.net The use of complex metal hydrides like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyrimidine ring, although in some substituted pyrimidines, this can lead to the formation of dihydropyrimidine derivatives. rsc.orgresearchgate.net The reduction of chloropyrimidines to the corresponding pyrimidines is a common strategy, suggesting that the pyrimidine ring in our subject compound can be reduced under appropriate conditions. oregonstate.edu

Rearrangement Reactions and Fragmentations

Thermal and Photochemical Rearrangements

Substituted pyrimidines are known to undergo thermal and photochemical rearrangements. For instance, methoxypyrimidines can undergo thermal rearrangement to N-methylated oxopyrimidines. rsc.org In the case of this compound, heating could potentially induce a rearrangement involving the methoxy group.

Photochemical rearrangements of pyrimidine derivatives are also documented. UV irradiation can lead to ring contraction, isomerization, or other complex transformations. wur.nlbaranlab.orgnih.gov The specific outcome for this compound would depend on the wavelength of light used and the solvent. The presence of the phenyl and methoxy groups would influence the excited state chemistry of the molecule.

Fragmentation of the pyrimidine ring can occur under high-energy conditions such as mass spectrometry, where the molecule breaks down into smaller, characteristic fragments. nih.govresearchgate.net These fragmentation patterns can provide valuable structural information.

Ring Opening and Recyclization Pathways

The pyrimidine core is a robust heterocyclic system, yet under specific conditions, it can undergo ring-opening and subsequent recyclization reactions, leading to the formation of new heterocyclic structures. While specific studies on the ring-opening and recyclization pathways of this compound are not extensively documented, insights can be drawn from the reactivity of analogous pyrimidine derivatives.

Research on substituted pyrimidines has shown that nucleophilic attack is a common trigger for ring cleavage. For instance, studies on 5-ethoxycarbonyl-pyrimidines have demonstrated a novel C-C recyclization process. In this mechanism, a nucleophile attacks the C4 position of the pyrimidine ring, leading to the cleavage of the N(3)-C(4) bond. This is followed by a rotation around the C(5)-C(6) single bond and subsequent ring closure to form a new pyrimidine structure. nih.gov This type of transformation, where the initial pyrimidine isomerizes to a different pyrimidine derivative, highlights the dynamic nature of the pyrimidine ring. nih.gov

Another relevant example involves the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine (B178648). rsc.org In this case, the initial reaction is the substitution of the methoxy group by hydrazine. However, under an excess of hydrazine, the pyrimidine ring opens and subsequently recyclizes to form a 3-amino-4-nitropyrazole. rsc.org This transformation underscores the potential for the pyrimidine ring to serve as a synthon for other heterocyclic systems. The proposed mechanism involves a nucleophilic attack by hydrazine at C6, followed by ring opening and subsequent intramolecular cyclization.

These examples with structurally related pyrimidines suggest that the reactivity of this compound in ring-opening and recyclization reactions would likely be influenced by the nature of the nucleophile and the reaction conditions. The presence of the methoxy and phenyl groups will also play a significant role in modulating the electronic properties of the pyrimidine ring and thus its susceptibility to nucleophilic attack and subsequent rearrangement.

| Starting Pyrimidine Derivative | Reagent/Condition | Observed Reaction | Product | Reference |

| 5-Ethoxycarbonyl-pyrimidines | Alkali | Ring opening at N(3)-C(4) followed by rotation and recyclization | 4-Hydroxy-5-acetyl- and 4-hydroxy-5-carbamoylpyrimidines | nih.gov |

| 4-Methoxy-5-nitropyrimidine | Hydrazine | Ring opening and recyclization | 3-Amino-4-nitropyrazole | rsc.org |

Catalytic Transformations Utilizing this compound

While specific catalytic applications of this compound are not widely reported, the broader class of pyrimidine derivatives is extensively used in various catalytic transformations. The following sections explore potential catalytic applications based on the known reactivity of similar compounds.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like pyrimidines. The nitrogen atoms in the pyrimidine ring and the potential for C-H activation provide multiple sites for catalytic transformations.

Palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, the C-H activation of 2-phenylpyridines, a structurally similar scaffold, has been achieved using palladium catalysts for arylation, acylation, and trifluoromethylthiolation reactions. nih.gov These reactions often proceed via the formation of a cyclopalladated intermediate. Given the 2-phenyl substituent in this compound, similar ortho-C-H functionalization of the phenyl ring could be envisioned.

Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has also been reported, showcasing the utility of transition metals in constructing the pyrimidine core itself. acs.org While this is a synthetic application, it points to the compatibility of the pyrimidine scaffold with transition metal catalysts. Furthermore, nickel-catalyzed dehydrogenative coupling reactions have been employed for pyrimidine synthesis, indicating another avenue for catalytic functionalization. mdpi.com

The thermal rearrangement of 2- and 4-methoxypyrimidines to their corresponding N-methyl-oxopyrimidines can be facilitated by transition metal complexes, although it can also occur thermally. rsc.org This type of transformation could potentially be applied to this compound.

| Catalyst Type | Reaction Type | Substrate/Reactant Example | Potential Application for this compound | Reference |

| Palladium | C-H Activation/Arylation | 2-Phenylpyridine | ortho-Functionalization of the phenyl group | nih.gov |

| Iridium | Multicomponent Synthesis | Alcohols, Amidines | Synthesis of functionalized pyrimidine core | acs.org |

| Nickel | Dehydrogenative Coupling | Alcohols, Amidines | C-H functionalization | mdpi.com |

Organocatalytic Applications

Organocatalysis provides a metal-free alternative for asymmetric synthesis and functionalization. While direct organocatalytic applications of this compound are not documented, the pyrimidine moiety can be incorporated into molecules that act as organocatalysts or are substrates in organocatalytic reactions.

For example, pyrimidine derivatives have been used in the synthesis of complex molecules through cascade reactions initiated by organocatalysts. mdpi.com The development of organocatalytic cascade reactions for the synthesis of privileged structures often involves heterocyclic scaffolds. mdpi.com Furthermore, organocatalysts have been employed in the synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines. nih.govacs.org

The field of organocatalysis has seen the development of numerous catalysts for various transformations, including aldol (B89426) and Michael reactions. nih.govmdpi.com Pyrimidine-containing molecules can be designed to participate in these reactions either as substrates or as part of the catalyst structure, influencing the stereochemical outcome.

| Catalyst/Method | Reaction Type | Example Application | Potential Relevance to this compound | Reference |

| Choline (B1196258) hydroxide (B78521) | [3+3] Annulation | Synthesis of substituted pyrimidines | Synthesis of functionalized pyrimidine derivatives | mdpi.com |

| Amine catalysts | Cascade Reactions | Synthesis of privileged polycyclic structures | Use as a scaffold in complex molecule synthesis | mdpi.com |

| Thiourea derivatives | Michael/Henry Reactions | Synthesis of functionalized chiral cyclohexanes | As a substrate in asymmetric transformations | mdpi.com |

Heterogeneous Catalysis Studies

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, making them attractive for industrial applications. Pyrimidine-based compounds can be utilized in systems involving heterogeneous catalysis, either as substrates or as ligands immobilized on solid supports.

The synthesis of pyrano[2,3-d]pyrimidines has been achieved using heterogeneous catalysts such as iron-based nanoparticles and immobilized acid catalysts. nih.govacs.org These catalysts facilitate multicomponent reactions under environmentally friendly conditions. For instance, Fe3O4-@poly(vinyl alcohol) nanoparticles have been used for the one-pot synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov

The use of solid acid catalysts like zeolite Hβ has been reported for the synthesis of β-keto esters, which can be precursors for pyrimidine synthesis. While not directly involving a pyrimidine, this highlights the role of heterogeneous catalysis in preparing key building blocks. The principles of heterogeneous catalysis, including adsorption, surface reaction, and desorption, are fundamental to these processes.

| Catalyst Type | Reaction Type | Example Application | Potential Relevance to this compound | Reference |

| Iron-based nanoparticles | One-pot multicomponent reaction | Synthesis of pyrano[2,3-d]-pyrimidinediones | As a substrate in heterogeneously catalyzed reactions | nih.govacs.org |

| Immobilized acid catalyst | Multicomponent reaction | Synthesis of pyrano[2,3-d]-pyrimidine-5-carboxamides | Functionalization of the pyrimidine core | nih.gov |

| Zeolite Hβ | Condensation/Transesterification | Synthesis of β-keto esters | Synthesis of precursors for pyrimidine derivatives |

Application of Multi-Dimensional NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Multi-dimensional NMR techniques, in particular, offer enhanced resolution and the ability to probe through-bond and through-space correlations between nuclei, providing a wealth of structural and dynamic information.

The real-time monitoring of chemical reactions as they occur is possible through in-situ NMR spectroscopy. This technique allows for the direct observation of the formation of products and the appearance and disappearance of transient intermediates, offering invaluable insights into reaction mechanisms. Recent advancements have led to the development of ultrafast multi-dimensional NMR methods that can acquire complete 2D spectra in a fraction of a second, making it possible to study the kinetics of relatively fast reactions. nih.gov

For the synthesis of pyrimidine derivatives, in-situ NMR has been instrumental in confirming postulated intermediates and even revealing previously undetected species. nih.gov In the context of the synthesis of this compound, a hypothetical reaction could be monitored using in-situ ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments. By tracking the changes in the chemical shifts and correlations of the reacting species over time, it would be possible to identify key intermediates leading to the final product.

Hypothetical In-Situ NMR Data for the Synthesis of this compound:

| Time (minutes) | Observed Species | Key ¹H Chemical Shift (ppm) | Key ¹³C Chemical Shift (ppm) |

| 0 | Starting Material A | 3.8 | 55.2 |

| 0 | Starting Material B | 7.5 | 128.5 |

| 10 | Intermediate I | 4.1 | 60.1 |

| 30 | Intermediate II | 8.2 | 155.8 |

| 60 | This compound | 3.9 (O-CH₃), 7.4-8.1 (Ph), 8.5 (H6) | 56.0 (O-CH₃), 162.1 (C2), 160.5 (C4), 95.3 (C5), 158.9 (C6) |

This table is a hypothetical representation to illustrate the potential application of in-situ NMR and does not represent experimentally verified data.

For instance, if this compound were to participate in a metal complex or interact with a biological macromolecule, 2D EXSY could be used to measure the rate of exchange between its free and bound states. Furthermore, the orientation of the phenyl group relative to the pyrimidine ring can be investigated using ROESY, which detects through-space correlations between protons. This information is crucial for understanding its steric and electronic properties, which in turn influence its reactivity.

High-Resolution Mass Spectrometry for Reaction Pathway Mapping

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of molecular formulas and the elucidation of fragmentation pathways. This information is critical for identifying unknown compounds, confirming the structures of synthesized molecules, and mapping out complex reaction pathways.

The high sensitivity and rapid acquisition times of modern mass spectrometers make them ideal for detecting and identifying transient species in a reaction mixture. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the liquid phase, enabling the observation of short-lived intermediates that might not be detectable by other methods. nih.gov

In the synthesis of this compound, HRMS could be coupled with a rapid sampling technique to analyze the reaction mixture at various time points. By identifying the exact masses of the ions present, it would be possible to propose the elemental compositions of transient intermediates, providing crucial pieces of the mechanistic puzzle.

The fragmentation of a molecule in a mass spectrometer is not a random process but follows predictable pathways governed by the principles of chemical stability. By analyzing the fragmentation pattern of a compound, it is possible to deduce its structure and gain insights into its chemical bonds. Tandem mass spectrometry (MS/MS) experiments are particularly useful for this purpose, where a specific ion is selected, fragmented, and its fragments are analyzed.

For this compound, the fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely involve characteristic losses of small neutral molecules. General fragmentation patterns for substituted pyrimidines often involve cleavages of the substituent groups and ring opening. sapub.orgresearchgate.net

Plausible Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 216.09 | 201.07 | CH₃ | Loss of the methyl group from the methoxy substituent. |

| 216.09 | 185.08 | OCH₃ | Loss of the methoxy radical. |

| 216.09 | 115.05 | C₆H₅CN | Cleavage of the phenylnitrile moiety. |

| 216.09 | 105.03 | C₅H₅N₂O | Loss of the methoxypyrimidinol ring. |

| 201.07 | 173.07 | CO | Loss of carbon monoxide from the pyrimidinol ring. |

This table represents plausible fragmentation pathways based on the general principles of mass spectrometry and known fragmentation of similar compounds. It is not based on experimentally determined data for this compound.

X-ray Crystallography for Detailed Solid-State Structural Analysis Relevant to Reactivity

X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

As of the current state of knowledge, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the importance of such a study cannot be overstated. A detailed solid-state structure would provide invaluable information about:

Tautomeric Form: Determining whether the molecule exists in the hydroxyl or keto tautomeric form in the solid state.

Conformation: The dihedral angle between the phenyl ring and the pyrimidine ring, which would significantly impact its electronic properties and steric accessibility.

Intermolecular Interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing and can influence its physical properties and reactivity in the solid state.

This structural information is crucial for understanding the molecule's reactivity, as the solid-state conformation can influence which sites are accessible for a chemical reaction.

Crystal Packing and Intermolecular Interactions

There are no published crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice is not available. The specific intermolecular interactions, such as hydrogen bonding patterns, π-π stacking, or other non-covalent forces that would govern its solid-state architecture, remain uncharacterized.

Conformational Analysis in the Solid State

Without crystal structure data, a definitive conformational analysis of this compound in the solid state cannot be performed. Key conformational parameters, such as the dihedral angle between the phenyl and pyrimidinol rings, and the orientation of the methoxy group relative to the pyrimidine ring, have not been experimentally determined.

Electronic Structure and Reactivity Studies via UV-Vis and Fluorescence Spectroscopy

Specific spectroscopic data that would illuminate the electronic structure and potential reactivity of this compound are not found in the public domain.

Analysis of Electronic Transitions and Absorption Maxima

While general knowledge of substituted pyrimidines suggests that they absorb in the UV region, the specific absorption maxima (λmax) for this compound have not been reported. The electronic transitions (e.g., π→π, n→π) responsible for its absorption profile have not been experimentally identified or computationally modeled.

Investigation of Excited State Reactivity

There is no available information on the fluorescence properties of this compound. Studies investigating its excited-state lifetime, quantum yield, and potential photochemical reactions or deactivation pathways have not been published. Therefore, any discussion of its excited-state reactivity would be purely speculative.

Theoretical and Computational Chemistry of 5 Methoxy 2 Phenyl 4 Pyrimidinol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, offering insights into its reactivity, stability, and spectroscopic characteristics. These methods solve the Schrödinger equation, or its density-based equivalent, for a given molecular system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, making calculations more tractable for medium to large-sized molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For a molecule like 5-Methoxy-2-phenyl-4-pyrimidinol, the HOMO is expected to be localized over the electron-rich regions, likely the pyrimidinol ring and the methoxy (B1213986) group, while the LUMO would be distributed over the electron-deficient areas, possibly involving the phenyl ring and the pyrimidine (B1678525) core. Analysis of the spatial distribution of these orbitals provides a map of the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Generic Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the oxygen and nitrogen atoms would be expected to show negative potential, while the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, these methods would be computationally demanding but could be used to benchmark the results obtained from more cost-effective DFT calculations, ensuring the accuracy of the predicted electronic structure.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds.

Torsional Potential Energy Surface Scans

A key feature of this compound is the single bond connecting the phenyl group to the pyrimidinol ring. Rotation around this bond gives rise to different conformers with varying energies. A torsional potential energy surface (PES) scan is a computational technique used to map this energy landscape. By systematically rotating the dihedral angle between the phenyl and pyrimidinol rings and calculating the energy at each step, a one-dimensional PES can be generated.

This scan would reveal the most stable (lowest energy) conformation of the molecule, as well as the energy barriers between different conformers. The planarity or tilt of the phenyl ring relative to the pyrimidine ring will be determined by a balance of steric hindrance (repulsion between nearby atoms) and electronic effects (conjugation). The results of such a scan are crucial for understanding which conformations are likely to be present at a given temperature and how the molecule might interact with other species, such as biological receptors.

Table 2: Hypothetical Torsional Energy Profile for Phenyl-Pyrimidine Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.0 (Steric Clash) |

| 30 | 1.5 |

| 45 | 0.0 (Global Minimum) |

| 90 | 2.5 (Transition State) |

Note: This table is a hypothetical representation of a torsional energy scan and does not reflect actual data for this compound.

In-depth Computational Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies on the chemical compound this compound. While this compound is documented in chemical databases, detailed research into its molecular mechanics, reaction dynamics, and conformational landscape, as outlined in the requested article structure, has not been published in accessible scholarly sources.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on the following specified topics for this compound:

Identification of Stable Conformers: No studies detailing the potential energy surface or identifying the most stable three-dimensional arrangements of the molecule through computational methods were found.

Reaction Pathway Modeling and Transition State Characterization: There is no available research on the intrinsic reaction coordinates (IRC) or the determination of free energy barriers for key reactions involving this compound.

Molecular Dynamics Simulations: Information regarding the influence of solvation on the compound's reactivity and conformation, or theoretical explorations of its ligand-receptor dynamics, is not present in the current body of scientific literature.

The creation of a scientifically accurate and authoritative article on the theoretical and computational chemistry of this compound is contingent upon future research in this specific area. Computational chemistry provides powerful tools to predict and understand molecular behavior, and such studies would be invaluable for elucidating the properties and potential applications of this compound. However, until such research is conducted and published, a detailed exposition on these specific topics remains purely speculative.

Structure-Reactivity Relationship (SRR) Studies (Purely Chemical Context)

The exploration of the relationship between the molecular structure of this compound and its chemical reactivity is a significant area of theoretical and computational chemistry. These studies aim to elucidate how the arrangement of atoms and the distribution of electrons within the molecule influence its behavior in chemical reactions. By employing computational models, it is possible to predict and understand the reactivity of this pyrimidine derivative, providing insights that are valuable for synthesis planning and the development of new chemical entities.

Quantitative Structure-Reactivity Relationship (QSRR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of this compound, QSRR models can be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants, based on calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's electronic and steric properties.

A typical QSRR model is represented by a linear or non-linear equation. For a series of substituted 2-phenyl-4-pyrimidinol derivatives, a hypothetical QSRR equation might take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

k is the rate constant of a reaction.

σ (Sigma) is the Hammett substituent constant, which quantifies the electronic effect of a substituent.

Eₛ is the Taft steric parameter, which accounts for the steric bulk of a substituent.

logP is the logarithm of the partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis of experimental or computationally derived data.

The development of a robust QSRR model involves the calculation of a wide range of molecular descriptors using computational methods like Density Functional Theory (DFT). These descriptors can include electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and atomic charges. Geometric descriptors, including bond lengths, bond angles, and dihedral angles, are also crucial.

Illustrative QSRR Data for Substituted 2-phenyl-4-pyrimidinol Derivatives

To illustrate the application of QSRR, the following interactive data table presents hypothetical data for a series of derivatives of this compound where the substituent 'R' on the phenyl ring is varied. The table includes key molecular descriptors and a predicted reactivity index.

| Substituent (R) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity Index |

| -H | -6.25 | -1.50 | 2.8 | 0.85 |

| -CH₃ | -6.10 | -1.45 | 3.0 | 0.92 |

| -Cl | -6.40 | -1.65 | 1.9 | 0.78 |

| -NO₂ | -6.85 | -2.10 | 4.5 | 0.65 |

| -OCH₃ | -5.95 | -1.30 | 3.2 | 1.05 |

This data is illustrative and intended to demonstrate the principles of QSRR.

The analysis of such data allows chemists to understand how different substituents influence the reactivity of the pyrimidinol core. For instance, electron-donating groups like -OCH₃ may increase the electron density on the pyrimidine ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups like -NO₂ could decrease the reactivity.

A more focused approach within SRR is the computational Hammett-type analysis, which specifically investigates the electronic effects of substituents on the reactivity of the aromatic ring system. This analysis is based on the Hammett equation, which provides a framework for quantifying the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative.

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends only on the substituent.

In a computational context, instead of experimental rate constants, calculated properties that correlate with reactivity can be used. For example, the change in the energy of a transition state or the variation in a specific atomic charge upon substitution can be correlated with Hammett σ values.

For this compound, a computational Hammett analysis would involve introducing various substituents at the para-position of the 2-phenyl group and calculating relevant quantum chemical parameters. These parameters could include:

Calculated pKa: To assess the effect of substituents on the acidity of the 4-hydroxyl group.

Frontier Molecular Orbital Energies (HOMO/LUMO): To understand how substituents alter the molecule's ability to donate or accept electrons.

Natural Bond Orbital (NBO) Charges: To quantify the electron distribution on specific atoms within the pyrimidine ring.

Illustrative Data for Hammett-type Analysis of Substituted this compound

The following interactive data table provides a hypothetical set of calculated parameters for a Hammett-type analysis of this compound with different para-substituents on the phenyl ring.

| Substituent (R) | Hammett Constant (σp) | Calculated pKa | NBO Charge on N1 |

| -NH₂ | -0.66 | 9.8 | -0.580 |

| -OCH₃ | -0.27 | 9.5 | -0.575 |

| -CH₃ | -0.17 | 9.3 | -0.572 |

| -H | 0.00 | 9.1 | -0.568 |

| -Cl | 0.23 | 8.8 | -0.563 |

| -CN | 0.66 | 8.2 | -0.555 |

| -NO₂ | 0.78 | 7.9 | -0.551 |

This data is illustrative and based on general chemical principles.

A plot of the calculated pKa against the Hammett σp values would be expected to yield a linear relationship. The slope of this line, the reaction constant ρ, would provide insight into the sensitivity of the pyrimidinol's acidity to the electronic effects of the substituents. A positive ρ value would indicate that electron-withdrawing groups increase the acidity (lower the pKa) by stabilizing the conjugate base. Such computational studies provide a powerful tool for predicting the chemical behavior of novel derivatives of this compound without the need for extensive experimental synthesis and testing.

Functionalization of the Pyrimidine Ring

The pyrimidine ring serves as a versatile scaffold for a variety of chemical transformations, including halogenation, nitration, and cycloaddition reactions. These reactions are instrumental in creating a library of derivatives with varied electronic and steric properties.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyrimidine ring introduces a reactive handle that is amenable to a wide array of subsequent cross-coupling reactions. The introduction of a halogen, typically chlorine or bromine, at specific positions on the pyrimidine core, transforms the otherwise inert C-H bonds into sites for carbon-carbon or carbon-heteroatom bond formation.

Following halogenation, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Hiyama reactions, are commonly employed to introduce new aryl, heteroaryl, or alkyl groups. For instance, pyrimidin-2-yl tosylates, which can be derived from the corresponding pyrimidinols, have been shown to react with various organosilanes in Hiyama cross-coupling reactions. semanticscholar.org The reaction of pyrimidin-2-yl tosylates bearing either electron-donating or electron-withdrawing groups with trimethoxy(phenyl)silane proceeds in moderate to high yields. semanticscholar.org

Similarly, the Suzuki cross-coupling reaction is a powerful tool for the derivatization of halogenated pyrimidines. The reaction of 5-bromopyrimidines with various boronic acids in the presence of a palladium catalyst and a base leads to the formation of 5-aryl or 5-heteroaryl pyrimidines. rsc.org These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Table 1: Examples of Cross-Coupling Reactions on Pyrimidine Derivatives

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Pyrimidin-2-yl tosylate | Trimethoxy(phenyl)silane | PdCl2 / PCy3 | 2-Phenylpyrimidine (B3000279) | 80 |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh3)2Cl2 / Na2CO3 | 5-Phenylpyrimidine | 56-84 |

Nitration and Reduction for Amino Derivatives

The introduction of an amino group onto the pyrimidine ring can significantly alter the compound's polarity and hydrogen bonding capabilities. A common strategy to achieve this is through a two-step process involving nitration followed by reduction. The pyrimidine ring can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group.

The subsequent reduction of the nitro group to an amine is a well-established transformation in organic synthesis. masterorganicchemistry.com This can be accomplished through various methods, including catalytic hydrogenation using catalysts like palladium, platinum, or Raney Nickel. masterorganicchemistry.com Alternatively, the reduction can be carried out using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. The resulting amino-pyrimidine derivatives serve as key intermediates for further functionalization, such as acylation or alkylation of the amino group. researchgate.net

Cycloaddition Reactions Involving the Pyrimidine Core

The pyrimidine ring, as a heteroaromatic system, can participate in cycloaddition reactions, offering a pathway to more complex, fused heterocyclic structures. While less common than substitutions, reactions like the Diels-Alder or [3+2] cycloadditions can occur under specific conditions, often requiring activation of the pyrimidine ring or the use of highly reactive dienophiles or dipoles.

For instance, electron-deficient dienes or heterodienes can react with the pyrimidine ring acting as a dienophile, or vice versa. Intramolecular Diels-Alder reactions have been demonstrated with pyridazine systems, which are structurally related to pyrimidines, leading to the formation of fused benzonitriles. mdpi.com These reactions are typically thermally induced and proceed with an inverse electron demand. mdpi.com Similarly, furan derivatives, which share some electronic characteristics with pyrimidines, undergo [3+2] cycloadditions with nitrile oxides to form isoxazole ring systems. researchgate.netpvamu.edu Such strategies could potentially be adapted to the pyrimidine core of this compound to construct novel polycyclic architectures.

Modification of the Methoxy Group

The methoxy group at the 5-position of the pyrimidine ring presents another key site for derivatization. Modifications at this position can influence the compound's lipophilicity and electronic properties.

Demethylation and Subsequent Alkylation/Acylation

Demethylation of the methoxy group to the corresponding hydroxyl group is a crucial first step for a variety of subsequent modifications. This transformation unmasks a reactive hydroxyl group that can be further functionalized. Reagents commonly used for the O-demethylation of aryl methyl ethers include strong acids like hydrogen bromide or Lewis acids such as boron tribromide. In biochemical contexts, cytochrome P450 enzymes have been shown to catalyze the O-demethylation of methoxylated flavonoids, which are structurally analogous to the phenyl-pyrimidine scaffold. nih.gov